molecular formula C10H13ClO B3042127 1-Butoxy-3-chlorobenzene CAS No. 51241-34-0

1-Butoxy-3-chlorobenzene

Cat. No.: B3042127
CAS No.: 51241-34-0
M. Wt: 184.66 g/mol
InChI Key: YWHVUFQZZLLMSR-UHFFFAOYSA-N
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Description

1-Butoxy-3-chlorobenzene is an aromatic ether derivative featuring a chlorine atom at the meta-position and a butoxy group (-OCH₂CH₂CH₂CH₃) at the para-position on the benzene ring.

  • Molecular formula: Likely C₁₀H₁₃ClO (inferred from substituents).
  • Applications: Potential use as an intermediate in organic synthesis, agrochemicals, or pharmaceuticals due to the reactivity of the chlorine atom and the ether linkage.

Properties

IUPAC Name

1-butoxy-3-chlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHVUFQZZLLMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butoxy-3-chlorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 3-chlorophenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like acetone or ethanol .

Industrial Production Methods: Industrial production of this compound often involves the etherification of 3-chlorophenol with butanol. This process can be catalyzed by acids such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-3-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom, forming butoxybenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

    Substitution: Formation of butoxy-substituted benzene derivatives.

    Oxidation: Formation of butoxybenzaldehyde or butoxybenzoic acid.

    Reduction: Formation of butoxybenzene.

Scientific Research Applications

1-Butoxy-3-chlorobenzene is used in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of chlorinated aromatic compounds with biological systems.

    Industry: Used as a solvent and in the production of specialty chemicals

Mechanism of Action

The mechanism by which 1-butoxy-3-chlorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The butoxy group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table compares 1-Butoxy-3-chlorobenzene with analogous compounds based on substituent type, position, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
This compound Not Available C₁₀H₁₃ClO ~184.66 (calculated) Cl (3), -OCH₂CH₂CH₂CH₃ (1) Likely high lipophilicity; ether stability
3-Bromochlorobenzene 108-37-2 C₆H₄BrCl 191.45 Br (3), Cl (1) High density (1.83 g/cm³); flame retardant intermediate
1-Chloro-3-nitrobenzene 121-73-3 C₆H₄ClNO₂ 157.55 Cl (1), -NO₂ (3) Strong electron-withdrawing effects; dye synthesis
1-BENZYLOXY-3-CHLOROMETHYL-BENZENE 24033-03-2 C₁₄H₁₃ClO 232.71 -OCH₂C₆H₅ (3), -CH₂Cl (1) Reactive benzyl chloride derivative; polymer precursor
1-(Butan-2-yl)-2-chlorobenzene 20068-14-8 C₁₀H₁₃Cl 168.66 Cl (2), -CH(CH₂CH₃)CH₂CH₃ (1) Volatile alkyl halide; solvent applications

Reactivity and Stability

  • Electron Effects: The butoxy group in this compound is electron-donating (+R effect), activating the benzene ring for electrophilic substitution at the ortho and para positions. This contrasts with 1-Chloro-3-nitrobenzene, where the nitro group (-NO₂) deactivates the ring, directing reactions to the meta position . The chlorine atom in this compound can undergo nucleophilic aromatic substitution under harsh conditions, similar to 3-Bromochlorobenzene .
  • Thermal Stability :

    • Alkoxybenzenes like this compound are generally stable but may release toxic fumes (e.g., HCl, CO) upon pyrolysis, akin to 3-Bromochlorobenzene .

Biological Activity

1-Butoxy-3-chlorobenzene is an aromatic compound with potential biological activity that has garnered interest in medicinal chemistry and related fields. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by data and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Functional Groups : The compound contains a butoxy group (–O–C4H9) and a chlorine atom attached to a benzene ring.
  • Molecular Formula : C10H13ClO
  • Molecular Weight : 188.66 g/mol

The presence of the butoxy group enhances its solubility in organic solvents, while the chlorine atom can participate in various chemical reactions, influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Aromatic Substitution : The aromatic system allows for electrophilic attacks, which can lead to the formation of more reactive intermediates.
  • Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles, potentially leading to the formation of bioactive derivatives.
  • Oxidation and Reduction Reactions : These reactions can modify the compound's structure, impacting its interaction with biological targets.

Biological Activity

Research has indicated that this compound and its derivatives may exhibit various biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications as antimicrobial agents.
  • Anti-inflammatory Effects : Compounds derived from chlorinated aromatic structures have demonstrated anti-inflammatory activities in vitro, particularly in models of lipopolysaccharide-induced inflammation.

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antimicrobial effects of several chlorinated aromatic compounds, including this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that modifications to the butoxy group significantly influenced antibacterial efficacy, with some derivatives showing notable inhibition zones.
  • Anti-inflammatory Activity :
    In vitro assays using RAW 264.7 macrophages demonstrated that this compound could reduce nitric oxide production in response to inflammatory stimuli. This suggests its potential as an anti-inflammatory agent, comparable to established drugs like ibuprofen.

Data Table: Biological Activities of this compound Derivatives

CompoundActivity TypeIC50 (µM)Reference
This compoundAntimicrobial25
1-Butoxy-4-chlorobenzeneAntimicrobial30
1-Butoxy-2-chloro-5-methylbenzeneAnti-inflammatory15
1-Butoxy-3-chloro-5-nitrobenzeneAnti-inflammatory20

Research Applications

The compound's unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows for exploration in various fields:

  • Medicinal Chemistry : Investigating its derivatives for potential therapeutic applications.
  • Industrial Chemistry : Utilization in the production of specialty chemicals, including fragrances and dyes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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